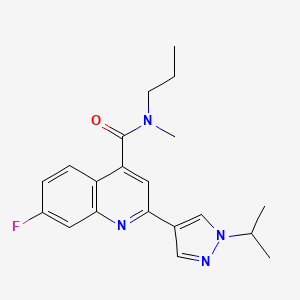![molecular formula C11H16N4O2 B4965426 (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine](/img/structure/B4965426.png)
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine, also known as CPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPN is a derivative of 4-nitroaniline and has a cyclopropylamino group attached to its aromatic ring. CPN is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine inhibits the activity of MAO-B by binding to the enzyme's active site and preventing the breakdown of dopamine. This results in an increase in dopamine levels in the brain, which has been shown to have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has been shown to have a variety of biochemical and physiological effects in animal models. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has been shown to increase dopamine levels in the brain, which has been associated with an increase in locomotor activity and a decrease in anxiety-like behavior. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has several advantages as a research tool. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine is a potent and selective inhibitor of MAO-B, which makes it an ideal tool for studying the role of dopamine in behavior and physiology. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also limitations to the use of (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine in research. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has a relatively short half-life in vivo, which limits its use in long-term studies. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine also has potential off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine in scientific research. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has potential applications in the study of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine may also have potential applications in the development of new drugs for the treatment of these diseases.
In addition, (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine may have potential applications in the study of addiction and other psychiatric disorders. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has been shown to modulate the activity of the dopaminergic system, which has been implicated in the pathophysiology of addiction and other psychiatric disorders.
Conclusion
In conclusion, (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine, or (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine, is a versatile compound that has been extensively studied for its potential applications in scientific research. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine is a potent and selective inhibitor of MAO-B, which makes it an ideal tool for studying the role of dopamine in behavior and physiology. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has potential applications in the study of neurodegenerative disorders, addiction, and other psychiatric disorders.
Synthesemethoden
The synthesis of (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine involves the reaction of 4-nitroaniline with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine as a yellow solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has been extensively used in scientific research due to its unique chemical properties. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine is a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. (2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine has been shown to be a selective inhibitor of MAO-B, which is primarily responsible for the breakdown of dopamine in the brain.
Eigenschaften
IUPAC Name |
1-N-(2-aminoethyl)-3-N-cyclopropyl-4-nitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-5-6-13-9-3-4-11(15(16)17)10(7-9)14-8-1-2-8/h3-4,7-8,13-14H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOXESICGIOAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)NCCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-[3-(cyclopropylamino)-4-nitrophenyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)



![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)


![3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide](/img/structure/B4965422.png)
![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)